molecular formula C14H17N3O3S B601209 Cyclopentylalbendazole sulfoxide CAS No. 131454-43-8

Cyclopentylalbendazole sulfoxide

Cat. No.: B601209
CAS No.: 131454-43-8
M. Wt: 307.37
InChI Key:
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Biochemical Analysis

Biochemical Properties

Cyclopentylalbendazole sulfoxide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in parasitic metabolism. This compound is known to interact with microtubule-associated proteins, inhibiting their polymerization and thus disrupting the cellular structure of parasites. Additionally, this compound interacts with enzymes such as fumarate reductase, which is crucial for the energy metabolism of parasites . These interactions lead to the inhibition of key metabolic pathways, ultimately resulting in the death of the parasite.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In parasitic cells, it disrupts microtubule formation, leading to impaired cell division and motility. This compound also affects cell signaling pathways, particularly those involved in energy metabolism and stress responses . In mammalian cells, this compound has been shown to influence gene expression, particularly genes involved in detoxification and stress response pathways. Additionally, it affects cellular metabolism by inhibiting key enzymes involved in glycolysis and the citric acid cycle.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the β-tubulin subunit of microtubules, preventing their polymerization and leading to the disruption of the cytoskeleton . Additionally, this compound inhibits the activity of fumarate reductase, an enzyme involved in the electron transport chain of parasites. This inhibition leads to a decrease in ATP production, ultimately causing energy depletion and cell death. Furthermore, this compound has been shown to induce changes in gene expression, particularly genes involved in stress response and detoxification pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to adaptive responses in cells, including the upregulation of detoxification enzymes and stress response pathways. In in vitro studies, prolonged exposure to this compound has been shown to result in decreased cellular viability and increased apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces parasitic load without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and gastrointestinal disturbances. In some animal models, threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, and increasing the dosage beyond this threshold does not result in additional benefits but rather increases the risk of toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to energy metabolism and detoxification. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Key enzymes involved in its metabolism include cytochrome P450 enzymes and glutathione S-transferases. This compound also affects metabolic flux by inhibiting key enzymes in the glycolytic pathway and the citric acid cycle, leading to altered levels of metabolites such as pyruvate and citrate.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with P-glycoprotein, a transporter involved in drug efflux, which affects its cellular accumulation and distribution . Additionally, this compound binds to plasma proteins, which influences its distribution within the body. In tissues, this compound is primarily localized in the liver and gastrointestinal tract, where it exerts its pharmacological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, this compound has been shown to accumulate in the mitochondria, where it inhibits key enzymes involved in the electron transport chain. The localization of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications, which direct it to its sites of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentylalbendazole sulfoxide can be synthesized through a thiol-free one-pot method. This method involves the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®, which are low-cost and readily accessible chemicals . The reaction is carried out under green conditions without using any metal catalyst, making it an environmentally friendly approach .

Industrial Production Methods

. This method is simple, efficient, and yields high purity products.

Chemical Reactions Analysis

Types of Reactions

Cyclopentylalbendazole sulfoxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: The major product is the sulfoxide form of the compound.

    Reduction: The major product is the sulfide form of the compound.

Scientific Research Applications

Cyclopentylalbendazole sulfoxide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentylalbendazole sulfoxide is unique due to its specific structural modifications, which may enhance its stability and efficacy compared to other benzimidazole derivatives. Its use as an analytical standard in chromatography also sets it apart from other similar compounds .

Properties

IUPAC Name

methyl N-(6-cyclopentylsulfinyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-20-14(18)17-13-15-11-7-6-10(8-12(11)16-13)21(19)9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUVQBSVQMBPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.